molecular formula C14H12N4O B4425069 5-[4-(benzyloxy)phenyl]-2H-tetrazole

5-[4-(benzyloxy)phenyl]-2H-tetrazole

Cat. No.: B4425069
M. Wt: 252.27 g/mol
InChI Key: PKQYKRLDGXWMOL-UHFFFAOYSA-N
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Description

Structure and Significance 5-[4-(Benzyloxy)phenyl]-2H-tetrazole (molecular formula: C₁₄H₁₂N₄O) is a heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a 4-(benzyloxy)phenyl group. The benzyloxy substituent enhances lipophilicity, which may improve blood-brain barrier penetration, making it relevant in neuropharmacology. This compound has been investigated as a precursor in synthesizing monoamine oxidase B (MAO-B) inhibitors, highlighting its role in targeting neurodegenerative disorders .

Properties

IUPAC Name

5-(4-phenylmethoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-2-4-11(5-3-1)10-19-13-8-6-12(7-9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQYKRLDGXWMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)phenyl]-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(benzyloxy)phenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)phenyl]-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)phenyl]-2H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Key Substituent Variations

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities References
5-(4-Methoxybenzyl)-2H-tetrazole Methoxy (-OCH₃) C₉H₁₀N₄O 190.20 g/mol Enhanced solubility; antifungal
5-(4-Nitrophenyl)-1H-tetrazole Nitro (-NO₂) C₇H₅N₅O₂ 191.15 g/mol Strong electron-withdrawing; acidic
5-(4-Methoxyphenyl)-2H-tetrazole Methoxy (-OCH₃) C₈H₈N₄O 176.18 g/mol Antimicrobial; UPLC applications
5-(4-Boronic ester)-2H-tetrazole Boronic ester (Bpin) C₁₃H₁₆BN₄O₂ 297.11 g/mol Suzuki coupling precursor
5-(4-tert-Butylphenyl)-2H-tetrazole tert-Butyl (-C(CH₃)₃) C₁₁H₁₃N₄ 201.25 g/mol Increased lipophilicity; antitumor

Analysis :

  • Electron-Withdrawing Groups (e.g., Nitro) : Increase tetrazole acidity (pKa ~4–5), favoring ionic interactions in drug-receptor complexes .
  • Bulky Substituents (e.g., tert-Butyl) : Enhance steric hindrance, affecting metabolic stability and selectivity .
  • Boronic Esters : Enable cross-coupling reactions for functionalized bioconjugates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-[4-(benzyloxy)phenyl]-2H-tetrazole, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C enables efficient heterocyclic ring formation . Yields are optimized by controlling reaction time (monitored via TLC) and using recrystallization in aqueous acetic acid for purification. Lower temperatures (<70°C) reduce side reactions but may prolong synthesis.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • TLC : Monitors reaction progress using silica gel plates (e.g., hexane/ethyl acetate 7:3) .
  • NMR : Confirms structure via characteristic peaks (e.g., benzyloxy protons at δ 5.1–5.3 ppm, tetrazole ring protons at δ 8.2–8.5 ppm) .
  • IR : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .

Q. How can researchers assess the basic biological activity of this compound?

  • Methodology :

  • Antimicrobial assays : Disk diffusion or microdilution methods against S. aureus and E. coli (MIC values typically 25–50 µg/mL) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10–20 µM) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the regioselectivity of tetrazole ring formation?

  • Methodology : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring 1H-tetrazole tautomers, while PEG-400 reduces steric hindrance in bulky substituents . Acidic catalysts (e.g., HCl) favor 2H-tetrazole formation, whereas basic conditions (e.g., K₂CO₃) stabilize 1H-tautomers .

Q. What strategies mitigate data contradictions in reported biological activity across studies?

  • Methodology :

  • Standardized protocols : Use uniform cell lines (e.g., ATCC-certified) and control compounds (e.g., ciprofloxacin for antimicrobial tests) .
  • Structural validation : Confirm compound purity (>98% via HPLC) to rule out impurities affecting bioactivity .

Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?

  • Methodology :

  • Molecular docking : AutoDock Vina simulations against enzymes like COX-2 or 5-lipoxygenase (binding energy ≤ −7.0 kcal/mol suggests strong affinity) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Q. What structural modifications improve metabolic stability while retaining activity?

  • Methodology :

  • Log D optimization : Replace methoxy groups with carboxamide to reduce lipophilicity (e.g., log D reduction from 2.5 to 1.3 enhances metabolic stability) .
  • Pro-drug design : Introduce hydrolyzable esters (e.g., ethyl ester) to improve oral bioavailability .

Q. How do microwave-assisted syntheses compare to traditional thermal methods for scalability?

  • Methodology : Microwave irradiation (100–150 W) reduces reaction time from hours to minutes (e.g., 80% yield in 15 min vs. 6 hours thermally) but requires specialized equipment. Thermal methods are preferable for large-scale (>10 g) syntheses due to lower costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(benzyloxy)phenyl]-2H-tetrazole

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